Palm-L-Glu(OSu)-Ome
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Palm-L-Glu(OSu)-Ome is synthesized through a series of chemical reactions involving the esterification and amidation of L-glutamic acid. The process typically involves the following steps:
Esterification: L-glutamic acid is esterified with tert-butyl alcohol to form the tert-butyl ester derivative.
Amidation: The tert-butyl ester derivative is then reacted with palmitic acid to form the N-palmitoyl derivative.
Activation: The N-palmitoyl derivative is activated with N-hydroxysuccinimide (NHS) to form the succinimidyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Palm-L-Glu(OSu)-Ome undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products
Amide Formation: Reaction with amines results in the formation of amide derivatives.
Hydrolysis Products: Hydrolysis yields L-glutamic acid, palmitic acid, and succinimide
Scientific Research Applications
Palm-L-Glu(OSu)-Ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is a key component in the synthesis of Liraglutide, a drug used for the treatment of type 2 diabetes mellitus
Industry: It is used in the production of lipophilic peptides for various industrial applications.
Mechanism of Action
Palm-L-Glu(OSu)-Ome exerts its effects through the formation of amide bonds with target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, which can modify the structure and function of proteins and peptides. This mechanism is utilized in the synthesis of Liraglutide, where this compound is used to attach a palmitoyl group to the peptide, enhancing its stability and bioavailability .
Comparison with Similar Compounds
Palm-L-Glu(OSu)-Ome is similar to other succinimidyl ester derivatives used in peptide synthesis, such as:
Palm-L-Glu(OSu)-OH: This compound is also used in the synthesis of Liraglutide and other peptides. .
Palm-L-Glu(OSu)-OtBu: This compound has a tert-butyl ester group instead of a methoxy group. .
This compound is unique in its combination of a palmitoyl group and a succinimidyl ester group, making it highly reactive and suitable for a wide range of applications in peptide synthesis and modification .
Properties
Molecular Formula |
C26H44N2O7 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C26H44N2O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(29)27-21(26(33)34-2)17-20-25(32)35-28-23(30)18-19-24(28)31/h21H,3-20H2,1-2H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
QTXWEAREIAERHZ-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC |
Origin of Product |
United States |
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